molecular formula C5H4F2N4O11 B13737274 bis(2-fluoro-2,2-dinitroethyl) carbonate CAS No. 20677-77-4

bis(2-fluoro-2,2-dinitroethyl) carbonate

Cat. No.: B13737274
CAS No.: 20677-77-4
M. Wt: 334.10 g/mol
InChI Key: BPMXMXFLNKOZJI-UHFFFAOYSA-N
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Description

Bis(2-fluoro-2,2-dinitroethyl) carbonate is a chemical compound with the molecular formula C₅H₄F₂N₄O₁₁. It is known for its high energy content and is used in various applications, particularly in the field of energetic materials. The compound is characterized by the presence of two fluoro and two dinitroethyl groups attached to a carbonate backbone, making it a highly reactive and energetic molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-fluoro-2,2-dinitroethyl) carbonate typically involves the reaction of fluorodinitroethyl alcohol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2C₂H₂F(NO₂)₂OH+COCl₂C₅H₄F₂N₄O₁₁+2HCl2 \text{C₂H₂F(NO₂)₂OH} + \text{COCl₂} \rightarrow \text{C₅H₄F₂N₄O₁₁} + 2 \text{HCl} 2C₂H₂F(NO₂)₂OH+COCl₂→C₅H₄F₂N₄O₁₁+2HCl

The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(2-fluoro-2,2-dinitroethyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrocarboxylic acids, while reduction can produce diamines .

Scientific Research Applications

Bis(2-fluoro-2,2-dinitroethyl) carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(2-fluoro-2,2-dinitroethyl) carbonate involves its high reactivity due to the presence of fluoro and nitro groups. These groups make the compound highly susceptible to nucleophilic attack, leading to the release of energy. The molecular targets and pathways involved include interactions with nucleophiles such as amines and thiols, resulting in the formation of new bonds and the release of energy .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-fluoro-2,2-dinitroethyl) formal: Similar in structure but with a formal group instead of a carbonate.

    Bis(2,2,2-trinitroethyl) carbonate: Contains trinitroethyl groups instead of dinitroethyl groups.

    Bis(2-fluoro-2,2-dinitroethyl) nitramine: Contains a nitramine group instead of a carbonate

Uniqueness

Bis(2-fluoro-2,2-dinitroethyl) carbonate is unique due to its combination of fluoro and nitro groups attached to a carbonate backbone. This structure imparts high energy content and reactivity, making it suitable for applications in energetic materials and other fields .

Properties

CAS No.

20677-77-4

Molecular Formula

C5H4F2N4O11

Molecular Weight

334.10 g/mol

IUPAC Name

bis(2-fluoro-2,2-dinitroethyl) carbonate

InChI

InChI=1S/C5H4F2N4O11/c6-4(8(13)14,9(15)16)1-21-3(12)22-2-5(7,10(17)18)11(19)20/h1-2H2

InChI Key

BPMXMXFLNKOZJI-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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